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Compound of Interest

Compound Name: Hp1404

Cat. No.: B15567075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hp1404 is a cationic antimicrobial peptide originally identified from the venom of the scorpion

Heterometrus petersii.[1][2][3] This 14-amino acid peptide, with the sequence Gly-Ile-Leu-Gly-

Lys-Leu-Trp-Glu-Gly-Val-Lys-Ser-Ile-Phe, exhibits potent and specific activity against Gram-

positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus

aureus (MRSA).[1][4] Hp1404 acts by penetrating and disrupting the bacterial cell membrane,

a mechanism that is less likely to induce drug resistance compared to conventional antibiotics.

[1][5][6] Furthermore, it has demonstrated low toxicity to mammalian cells and efficacy in

animal models of infection, making it a promising candidate for further therapeutic

development.[1][2][3]

These application notes provide a comprehensive guide to the chemical synthesis, purification,

and characterization of the Hp1404 peptide using Fmoc-based solid-phase peptide synthesis

(SPPS). Additionally, protocols for in vitro and in vivo evaluation of its biological activity are

detailed.
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Property Value Reference

Amino Acid Sequence
Gly-Ile-Leu-Gly-Lys-Leu-Trp-

Glu-Gly-Val-Lys-Ser-Ile-Phe
[2]

Molecular Weight 1547.9 g/mol Calculated

Net Charge at pH 7 +1 [3]

Structure Amphipathic α-helical [1][3]

In Vitro Antimicrobial Activity of Hp1404
Bacterial Strain MIC (µg/mL)

Staphylococcus aureus AB94004 12.5

Staphylococcus aureus ATCC25923 12.5

Staphylococcus aureus ATCC6538 12.5

Methicillin-Resistant S. aureus (MRSA) 6.25-25

Staphylococcus epidermidis AB208187 12.5

Staphylococcus epidermidis AB208188 12.5

Micrococcus luteus AB93113 6.25

Bacillus subtilis AB91021 6.25

Gram-negative bacteria >100

Data sourced from Li et al., 2014.[1]

In Vitro and In Vivo Toxicity of Hp1404
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Assay Endpoint Value

Hemolytic Activity (human

RBCs)
HC₅₀ 226.6 µg/mL (146.5 µM)

Cytotoxicity (mammalian cell

lines)
CC₅₀ >100 µg/mL (64.6 µM)

Acute Systemic Toxicity (mice,

i.p.)
- Non-toxic at 80 mg/kg

Acute Systemic Toxicity (mice,

i.v.)
LD₅₀ 89.8 mg/kg

Data sourced from Li et al., 2014.[1][2][3]

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Hp1404
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl)

strategy for solid-phase peptide synthesis.

Materials and Equipment:

Peptide synthesizer (manual or automated)

Rink Amide MBHA resin

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-

Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Trp(Boc)-OH,

Fmoc-Leu-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activator base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane), Methanol

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Cold diethyl ether

Lyophilizer

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

First Amino Acid Coupling (Fmoc-Phe-OH):

Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5

minutes. Add DIPEA (6 eq.) and immediately add to the resin.

Allow the coupling reaction to proceed for 2 hours with gentle agitation.

Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection:

Add 20% piperidine in DMF to the resin and react for 5 minutes.

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

Wash the resin thoroughly with DMF (5x) and DCM (3x).

Chain Elongation (Sequential Amino Acid Coupling):

Repeat the coupling and deprotection steps for each subsequent amino acid in the

Hp1404 sequence (Ile, Ser, Lys, Val, Gly, Glu, Trp, Leu, Lys, Gly, Leu, Ile, Gly). Use the

appropriate side-chain protected Fmoc-amino acids.

Monitor the completion of each coupling step using a qualitative ninhydrin test.

Cleavage and Global Deprotection:
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After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and

dry under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice

more.

Peptide Lyophilization:

Dissolve the crude peptide pellet in a minimal amount of water/acetonitrile mixture and

freeze-dry to obtain a fluffy white powder.

Protocol 2: Purification and Characterization of Hp1404
Materials and Equipment:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a

preparative C18 column

Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

Purification:

Dissolve the crude lyophilized peptide in Solvent A.

Purify the peptide by RP-HPLC using a linear gradient of Solvent B (e.g., 5-60% over 30

minutes) at a suitable flow rate.

Monitor the elution profile at 220 nm and 280 nm.
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Collect fractions corresponding to the major peak.

Purity Analysis:

Analyze the collected fractions on an analytical RP-HPLC C18 column to confirm purity

(>95%).

Characterization:

Confirm the identity of the purified peptide by determining its molecular weight using mass

spectrometry. The expected mass should correspond to that of Hp1404.

Final Lyophilization:

Pool the pure fractions and lyophilize to obtain the final purified Hp1404 peptide.

Protocol 3: In Vitro Antimicrobial Activity Assay (MIC
Determination)
Procedure:

Culture bacteria in a suitable broth medium (e.g., Luria-Bertani) to an optical density of 0.6 at

600 nm.

Dilute the bacterial culture to approximately 10⁵-10⁶ colony-forming units (CFU)/mL in fresh

broth.

Prepare serial two-fold dilutions of the purified Hp1404 peptide in 0.9% saline in a 96-well

microtiter plate.

Add the bacterial suspension to each well containing the peptide dilutions.

Incubate the plate for 16-24 hours at 37°C with continuous shaking.

The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration at which no

visible bacterial growth is observed.[4]
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Solid-Phase Peptide Synthesis Workflow for Hp1404

Cleavage and Purification
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Caption: Workflow for the solid-phase synthesis of Hp1404 peptide.

Proposed Mechanism of Action of Hp1404
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Click to download full resolution via product page

Caption: Proposed mechanism of Hp1404 action on bacterial membranes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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